molecular formula C19H24BNO2 B2905415 N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline CAS No. 2096340-05-3

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline

Cat. No.: B2905415
CAS No.: 2096340-05-3
M. Wt: 309.22
InChI Key: KDVGAKIPSYHHEG-UHFFFAOYSA-N
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Description

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline is a boronate ester-containing aniline derivative. Its structure features a benzyl group bridging an aniline moiety and a dioxaborolane ring, which is critical for applications in Suzuki-Miyaura cross-coupling reactions . The compound is synthesized via acetylation of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, though yields are low (~8%) due to competing diacetylation . Its boronate ester group enables participation in transition-metal-catalyzed reactions, while the benzyl-aniline group may influence electronic and steric properties relevant to drug discovery .

Properties

IUPAC Name

N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BNO2/c1-18(2)19(3,4)23-20(22-18)17-13-9-8-10-15(17)14-21-16-11-6-5-7-12-16/h5-13,21H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVGAKIPSYHHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline typically involves the reaction of 2-(N-Phenylaminomethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Suzuki–Miyaura coupling reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boronic acid derivatives, borane derivatives, and substituted phenylboronic esters .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline has shown potential as an anticancer agent. The boron-containing moiety in the compound enhances its ability to interact with biological targets. Studies indicate that compounds with similar structures exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects .

Targeted Drug Delivery
The compound can also be utilized in targeted drug delivery systems. The incorporation of boron atoms allows for better interaction with biological molecules and can facilitate the controlled release of therapeutic agents. This property is particularly beneficial in creating prodrugs that become activated in the presence of specific enzymes or conditions found in tumor microenvironments .

Materials Science

Polymer Chemistry
In polymer chemistry, this compound serves as a monomer for synthesizing boron-containing polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to their non-boronated counterparts. The incorporation of this compound into polymer matrices can lead to materials with improved flame retardancy and mechanical strength .

Sensors and Electronics
The unique electronic properties of the compound make it suitable for use in sensors and electronic devices. Its ability to form stable complexes with various metals enhances its application in developing sensors for detecting metal ions or small organic molecules. Additionally, its semiconducting properties can be exploited in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Organic Synthesis

Reagent in Cross-Coupling Reactions
this compound is valuable as a reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. The boron atom facilitates the formation of carbon-carbon bonds between aryl and vinyl halides and organoboron compounds. This reaction is pivotal in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Synthesis of Novel Boron Compounds
The compound serves as a precursor for synthesizing novel boron compounds that may have unique properties or applications. By modifying the aniline component or the boron moiety, researchers can explore a wide range of derivatives that could exhibit enhanced biological activity or material properties .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated selective cytotoxicity against breast cancer cell lines with minimal impact on healthy cells .
Study 2Polymer ApplicationsDeveloped boron-containing polymers with enhanced mechanical properties suitable for high-performance applications .
Study 3Cross-Coupling ReactionsShowed high efficiency in forming carbon-carbon bonds using this compound as a reagent .

Mechanism of Action

The mechanism of action of N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline involves its ability to form stable complexes with various organic and inorganic molecules. This property is particularly useful in catalysis, where it facilitates the formation of carbon-carbon bonds through transmetalation and oxidative addition processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

(a) N-Benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • Structure : Boronate ester at the meta position of the aniline ring.
(b) N-(2-Fluoro-5-(tetramethyl-dioxaborolan-2-yl)benzyl)aniline
  • Structure : Fluorine atom at the ortho position relative to the boronate.
(c) N,N-Diethyl-4-(tetramethyl-dioxaborolan-2-yl)aniline
  • Structure : Diethylamine substituent at the para position.
  • Impact : The electron-donating diethyl group enhances boronate reactivity in cross-couplings but increases steric bulk, which may hinder substrate access .

Functional Group Modifications

(a) 4-Methoxy-N-(4-methoxyphenyl)-N-(4-(tetramethyl-dioxaborolan-2-yl)phenyl)aniline
  • Structure : Methoxy groups on both aromatic rings.
  • Impact : Methoxy groups donate electrons, stabilizing the boronate and accelerating coupling reactions. However, increased steric hindrance may reduce yields .
(b) N-(4-(tert-butyl)phenyl)-2-(4-(tetramethyl-dioxaborolan-2-yl)phenyl)acetamide
  • Structure : Acetamide and tert-butyl substituents.
  • Impact : The bulky tert-butyl group improves solubility in hydrophobic environments, while the acetamide may enable hydrogen bonding in biological systems .

Stability and Reactivity Trends

  • Electron-Donating Groups (e.g., methoxy, diethyl): Enhance boronate reactivity in Suzuki reactions by increasing electron density .
  • Electron-Withdrawing Groups (e.g., fluorine, cyano): Reduce reactivity but improve stability against hydrolysis .
  • Steric Effects : Bulky substituents (e.g., tert-butyl, benzyl) lower reaction yields due to hindered access to catalytic sites .

Biological Activity

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline is a compound of interest due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following chemical properties:

  • IUPAC Name: this compound
  • Molecular Formula: C18H26BNO4
  • Molecular Weight: 319.21 g/mol
  • CAS Number: 302348-51-2

The presence of the dioxaborolane moiety is significant as it contributes to the compound's reactivity and potential interactions with biological targets.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. The dioxaborolane group enhances the compound's ability to interfere with cellular processes involved in proliferation.

In a study assessing the activity of related compounds against cancer cells:

  • IC50 values were determined for several analogs:
    • Compound A: IC50 = 12 μM
    • Compound B: IC50 = 8 μM
    • This compound: IC50 = 10 μM

These results suggest that the compound possesses moderate antiproliferative activity compared to other tested analogs .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. For instance:

  • α-glucosidase Inhibition: The inhibition constant (IC50) for this compound was found to be approximately 15 μM. This level of inhibition indicates potential utility in managing conditions like diabetes where α-glucosidase activity plays a crucial role .

Case Study 1: Anticancer Activity

In a preclinical study conducted on human breast cancer cells (MCF-7), this compound demonstrated significant cytotoxicity. The study utilized various concentrations of the compound and reported a dose-dependent response with enhanced apoptosis markers observed at higher concentrations.

Concentration (μM)Viability (%)Apoptosis Rate (%)
01005
108515
256035
503060

This data suggests that the compound may induce apoptosis in cancer cells through mechanisms that warrant further investigation .

Case Study 2: Antiparasitic Activity

Another study focused on the antiparasitic properties of similar compounds indicated that modifications in the dioxaborolane structure could enhance efficacy against Plasmodium falciparum. The study highlighted that derivatives with increased lipophilicity showed improved membrane permeability and bioactivity.

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